1-Acetyl-5-methylthioindoline
Description
Structure
3D Structure
Properties
CAS No. |
162100-46-1 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(5-methylsulfanyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NOS/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
GZVSEDUSYBWYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)SC |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Rigorous Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:
Elucidation of Fragmentation Patterns for Structural Confirmation and Impurity Profiling:No mass spectra are available from which to determine and analyze the fragmentation patterns of 1-Acetyl-5-methylthioindoline.
In the interest of maintaining scientific integrity and adhering to the strict requirements of the prompt, which forbids the introduction of information outside the explicit scope and demands accuracy, the article cannot be generated. Further research or the de novo synthesis and characterization of this compound would be required to produce the data necessary for the requested comprehensive analysis.
Crystallographic Analysis of this compound Remains Undetermined
A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available X-ray diffraction data for the compound this compound. Consequently, a definitive determination of its solid-state structure, including key details such as crystal system, space group, and precise molecular geometry, cannot be provided at this time.
X-ray diffraction crystallography is the gold standard for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. The absence of such data for this compound means that its crystal packing, conformational preferences in the solid state, and specific intermolecular forces remain uncharacterized.
While crystallographic information is available for structurally distinct compounds, this data is not applicable to this compound. The precise atomic arrangement and resulting crystal structure are highly specific to the chemical composition and substitution pattern of a molecule. Therefore, without experimental X-ray diffraction analysis of this compound itself, any discussion of its solid-state structure would be purely speculative.
Further research, involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, would be required to generate the data necessary for a complete structural characterization. Such a study would yield valuable insights into the molecule's solid-state conformation and packing, contributing to a more complete understanding of its material properties.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Quantum chemical calculations are powerful tools for elucidating the fundamental characteristics of molecules. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are routinely employed to predict a wide range of properties.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization), to understand the distribution of electrons within the molecule (electronic structure), and to calculate its total energy. For a molecule like 1-Acetyl-5-methylthioindoline, DFT calculations could provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding its conformational preferences and potential interactions with other molecules. However, no specific DFT studies on this compound have been reported in the reviewed literature.
Ab Initio Calculations for Fundamental Molecular Descriptors and Spectroscopic Parameters
Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. These calculations can be used to derive fundamental molecular descriptors such as dipole moment, polarizability, and molecular electrostatic potential. These descriptors are vital for predicting a molecule's behavior in various chemical and biological environments. Furthermore, Ab Initio methods can predict spectroscopic parameters, which are essential for interpreting experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. At present, there are no published Ab Initio studies specifically for this compound.
Computational Prediction of Vibrational Frequencies and Comparison with Experimental Spectra
Theoretical calculations of vibrational frequencies, typically performed using DFT or Ab Initio methods, can be a valuable aid in the analysis of experimental IR and Raman spectra. By predicting the vibrational modes of a molecule, researchers can assign specific peaks in an experimental spectrum to the corresponding molecular motions. This comparison between theoretical and experimental data can confirm the structure of a synthesized compound. For this compound, such a comparative analysis would be beneficial but has not been documented.
In Silico Calculation of NMR Chemical Shifts and Validation Against Empirical Data
Similar to vibrational frequency prediction, computational methods can be used to calculate the NMR chemical shifts of atomic nuclei within a molecule. These in silico predictions, when compared with experimentally obtained NMR data, provide a powerful tool for structure verification and elucidation. The absence of published computational NMR studies for this compound means that this valuable validation approach has not been applied to this compound.
Molecular Orbital Theory and Electronic Excitation Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of molecular orbitals that extend over the entire molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Role in Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. An analysis of the HOMO-LUMO gap and the distribution of these orbitals for this compound would offer valuable predictions about its reactivity in various chemical reactions. However, such an analysis is not available in the current body of scientific literature.
Time-Dependent Density Functional Theory (TD-DFT) for Simulating UV-Vis Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used quantum chemical method for predicting the electronic absorption spectra of molecules. mdpi.com This approach allows for the calculation of vertical excitation energies and oscillator strengths, which are crucial parameters for simulating a molecule's UV-Vis spectrum. For a molecule like this compound, TD-DFT calculations can provide deep insights into the nature of its electronic transitions.
The process of simulating the UV-Vis spectrum for this compound using TD-DFT typically involves the following steps:
Ground State Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule using Density Functional Theory (DFT). This provides the most stable arrangement of atoms.
TD-DFT Calculation: Following the geometry optimization, a TD-DFT calculation is performed on the optimized structure to compute the vertical excitation energies to various excited states and their corresponding oscillator strengths.
Spectral Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities) are then used to generate a theoretical UV-Vis spectrum. This is often done by fitting the calculated transitions to Gaussian or Lorentzian functions to produce a continuous spectrum that can be compared with experimental data.
For indoline (B122111) derivatives, TD-DFT studies have been successfully employed to understand their electronic structures and absorption spectra. researchgate.net The choice of the functional and basis set is critical for the accuracy of the predictions. Commonly used functionals include B3LYP, CAM-B3LYP, and M06-2X, paired with basis sets such as 6-311+G(d,p). Solvation effects, which can significantly influence the absorption spectrum, are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
The electronic transitions in this compound are expected to be primarily of π → π* character, localized on the aromatic indoline system. The presence of the acetyl and methylthio groups can modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption wavelengths. For instance, the methylthio group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially leading to a red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indoline. The acetyl group, an electron-withdrawing group, can lower the energy of the LUMO. The interplay of these substituents dictates the final spectral properties.
A hypothetical TD-DFT study on this compound would likely reveal several key electronic transitions. The table below illustrates the kind of data that would be generated from such a study.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.87 | 320 | 0.15 | HOMO → LUMO |
| S0 → S2 | 4.25 | 292 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 4.60 | 270 | 0.32 | HOMO → LUMO+1 |
Note: The data in this table is hypothetical and serves as an example of typical TD-DFT output for a molecule of this type.
PPP-CI Calculations for Predicting Photochromic Properties and Absorption Shifts
The Pariser-Parr-Pople (PPP) method, a semi-empirical quantum mechanical approach, combined with Configuration Interaction (CI), has historically been a valuable tool for studying the electronic spectra and photochromic properties of π-conjugated systems. While more rigorous ab initio methods like TD-DFT are now more common, PPP-CI calculations can still provide useful qualitative insights, especially for larger systems where computational cost is a concern.
Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. For a molecule like this compound to exhibit photochromism, it would need to undergo a reversible structural change upon photoexcitation, leading to a species with a different electronic structure and thus a different color. A common photochromic mechanism in related systems involves ring-opening or ring-closing reactions.
PPP-CI calculations would focus on the π-electron system of the indoline ring. The method can be used to predict the absorption wavelengths (λmax) of the different isomers involved in a potential photochromic transformation. By calculating the electronic spectrum of both the closed (indoline) form and a hypothetical open form, one can predict the color change associated with the photochromic event.
For this compound, a hypothetical photochromic process might involve the cleavage of the C-N bond in the five-membered ring upon UV irradiation, leading to an open-ring isomer. PPP-CI calculations could be used to estimate the λmax of both the initial indoline form and the resulting open-ring species. The results would indicate the direction and magnitude of the absorption shift.
| Form | Predicted λmax (nm) | Color (in visible spectrum) |
| Closed (Indoline) Form | 310 | Colorless |
| Open-Ring Form | 450 | Yellow/Orange |
Note: This table presents hypothetical data to illustrate the predictive capability of PPP-CI calculations for photochromic properties.
Conformational Landscape Analysis and Elucidation of Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thus mapping out the potential energy surface (PES).
For this compound, several key conformational degrees of freedom exist:
Puckering of the five-membered indoline ring: The saturated five-membered ring is not planar and can adopt different puckered conformations.
Rotation around the N-acetyl bond: The orientation of the acetyl group relative to the indoline ring can vary.
Rotation of the methylthio group: The methyl group can rotate around the S-C(aromatic) bond.
Computational methods, particularly DFT, are well-suited for exploring the conformational landscape. By systematically varying the key dihedral angles and performing geometry optimizations, one can locate the various stable conformers and determine their relative energies. The results of such an analysis for this compound would reveal the preferred conformation(s) in the gas phase or in solution (if a solvation model is included).
The potential energy surface (PES) provides a comprehensive picture of the energy of the molecule as a function of its geometry. A detailed PES can be constructed by performing a series of single-point energy calculations at various geometries or by using more sophisticated techniques like relaxed surface scans. The PES would not only show the energy minima corresponding to stable conformers but also the energy barriers separating them, which determine the rates of conformational interconversion.
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 0.0 |
| B | 180° (anti-periplanar) | 2.5 |
| C (puckered) | - | 1.2 |
Note: This table provides a hypothetical representation of the relative energies of different conformers of this compound.
Mechanistic Pathway Elucidation through Detailed Computational Modeling of Reactions
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition state structures, activation energies, and reaction thermodynamics. For this compound, computational studies could be employed to investigate various potential reactions, such as electrophilic aromatic substitution, oxidation of the sulfur atom, or reactions involving the acetyl group.
A typical computational study of a reaction mechanism involves the following steps:
Identification of Reactants, Products, and Intermediates: The starting materials, final products, and any potential intermediates along the reaction pathway are identified.
Location of Transition States: The transition state (TS) is a first-order saddle point on the potential energy surface that connects reactants and products. Locating the TS is a crucial and often challenging step.
Calculation of Activation Energies and Reaction Enthalpies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. The energy difference between the reactants and products gives the reaction enthalpy.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For instance, one could computationally model the electrophilic bromination of this compound. The calculations would aim to determine the preferred site of substitution (ortho or para to the activating methylthio group) and the corresponding activation barriers. The acetyl group's electron-withdrawing nature would also influence the regioselectivity.
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + Br2 | 0.0 |
| Transition State (ortho) | [TSortho] | +15.2 |
| Transition State (para) | [TSpara] | +12.5 |
| Product (para-bromo) | p-bromo-1-Acetyl-5-methylthioindoline + HBr | -5.7 |
Note: The data in this table is hypothetical and illustrates the type of information obtained from computational modeling of a reaction mechanism.
Through such detailed computational modeling, a deeper understanding of the reactivity and chemical behavior of this compound can be achieved, guiding synthetic efforts and the design of new functional molecules.
Exploration of Chemical Reactivity and Synthetic Transformations
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System
The indoline ring system, being an electron-rich aromatic structure, is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on 1-Acetyl-5-methylthioindoline is governed by the directing effects of the N-acetyl and the 5-methylthio substituents. The N-acetyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the methylthio group is an activating group and an ortho-, para-director owing to the lone pair of electrons on the sulfur atom that can be donated to the aromatic ring.
Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C4, C6, and C7 positions. The directing effects of the existing substituents would likely lead to a mixture of products. For instance, nitration or halogenation would be expected to yield a distribution of isomers, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. It is important to note that harsh reaction conditions can sometimes lead to oxidation or other side reactions involving the methylthio group.
Nucleophilic Reactions at the Carbonyl and Methylthio Centers of this compound
The carbonyl carbon of the N-acetyl group presents a site for nucleophilic attack. Strong nucleophiles can add to the carbonyl group, leading to a tetrahedral intermediate which can then collapse to regenerate the carbonyl or lead to cleavage of the N-acyl bond under certain conditions.
The methylthio group itself is not typically a primary site for nucleophilic attack. However, the sulfur atom can act as a nucleophile, for example, in reactions with alkyl halides to form sulfonium salts. The reactivity of the methylthio group is more pronounced in its oxidized forms (sulfoxide and sulfone), where the sulfur atom becomes more electrophilic.
Selective Reactions Involving the Methylthio Group
The methylthio group is a versatile handle for further functionalization of the molecule.
The thioether moiety of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the formation of the sulfoxide, mild oxidizing agents such as sodium periodate or one equivalent of hydrogen peroxide are typically employed. Stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate, will further oxidize the sulfoxide to the sulfone. acs.org
Table 1: Controlled Oxidation of Aryl Methyl Thioethers
| Product | Oxidizing Agent | Typical Conditions |
| Aryl Methyl Sulfoxide | Sodium periodate (NaIO4) | Aqueous methanol, room temperature |
| Hydrogen peroxide (H2O2, 1 eq.) | Acetic acid, room temperature | |
| Aryl Methyl Sulfone | Hydrogen peroxide (H2O2, excess) | Acetic acid, elevated temperature |
| Potassium permanganate (KMnO4) | Aqueous acetic acid |
This table presents generalized conditions for the oxidation of aryl methyl thioethers and serves as a predictive guide for the behavior of this compound.
The electronic properties of the aromatic ring are significantly altered upon oxidation of the thioether. The electron-donating methylthio group is converted into the strongly electron-withdrawing sulfoxide and sulfone groups. acs.org This transformation has a profound impact on the reactivity of the aromatic ring in subsequent reactions.
The methylthio group can be cleaved to reveal a thiol, which can then be further modified. Common methods for the cleavage of aryl methyl ethers often involve strong acids like HBr or Lewis acids such as boron tribromide. tandfonline.comtandfonline.com However, for thioethers, other reagents are often preferred to avoid side reactions. For instance, certain metal-free methods utilizing reagents like N-chlorosuccinimide (NCS) have been developed for the cleavage of C(sp³)–S bonds in thioethers. mdpi.com Additionally, transition metal-catalyzed reactions can also be employed for the cleavage of the aryl-sulfur bond. acs.org
Modification of the methylthio group can also be achieved without cleavage. For instance, the sulfur atom can be alkylated to form a sulfonium salt, which can then participate in various coupling reactions.
Transformations at the N-Acetyl Moiety
The N-acetyl group, while relatively stable, can undergo specific transformations.
The N-acetyl group can be hydrolyzed to the corresponding indoline under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with a strong acid such as hydrochloric acid or sulfuric acid. Basic hydrolysis can be achieved using a strong base like sodium hydroxide in an alcoholic solvent. The ease of hydrolysis will depend on the steric and electronic environment of the acetyl group.
Transamidation, the exchange of the acetyl group for another acyl group, is also a possibility. This can be achieved by reacting this compound with an amine in the presence of a suitable catalyst. researchgate.netfrontiersin.orgnsf.govresearchgate.netrsc.org The reaction is often driven by the use of a large excess of the incoming amine or by the removal of the liberated acetamide. Lewis acids can catalyze this transformation. frontiersin.org
Table 2: Potential Transformations of the N-Acetyl Group
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | Concentrated HCl or H2SO4, heat | 5-Methylthioindoline |
| Basic Hydrolysis | NaOH or KOH in ethanol/water, heat | 5-Methylthioindoline |
| Transamidation | Amine (R-NH2), Lewis acid catalyst, heat | N-Acyl-5-methylthioindoline |
This table outlines plausible reaction conditions for the transformation of the N-acetyl group in this compound based on the known reactivity of N-acylated compounds.
Derivatization and Functionalization of the Acetyl Group
The acetyl group of this compound presents a key site for chemical modification, allowing for the introduction of diverse functionalities and the synthesis of a range of derivatives. The reactivity of this N-acetyl moiety is analogous to that of other amides.
Hydrolysis: The acetyl group can be removed via hydrolysis under acidic or basic conditions to yield 5-methylthioindoline. This deprotection step is fundamental for further functionalization at the nitrogen atom.
Reduction: The carbonyl of the acetyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording the corresponding N-ethyl derivative, 1-Ethyl-5-methylthioindoline.
Alpha-Functionalization: The α-carbon of the acetyl group can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of substituents at this position.
Table 1: Potential Derivatization Reactions of the Acetyl Group
| Reaction | Reagents | Product |
| Hydrolysis | HCl or NaOH | 5-Methylthioindoline |
| Reduction | LiAlH₄ | 1-Ethyl-5-methylthioindoline |
| Alkylation (via enolate) | 1. LDA, 2. RX | 1-(2-Alkylacetyl)-5-methylthioindoline |
| Aldol Addition (via enolate) | 1. LDA, 2. RCHO | 1-(3-Hydroxy-2-alkylpropanoyl)-5-methylthioindoline |
Cycloaddition and Rearrangement Reactions Involving the Indoline Core
The indoline nucleus, a partially saturated indole (B1671886) ring system, can participate in various cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.
Cycloaddition Reactions: The aromatic portion of the indoline ring can undergo cycloaddition reactions. For instance, [3+2] cycloadditions with azomethine ylides can lead to the formation of pyrrolidine-fused indoline systems mdpi.com. The specific regioselectivity of such reactions would be influenced by the electronic nature of the 5-methylthio substituent. While not specifically documented for this compound, the general reactivity of indoles and indolines suggests this possibility.
Rearrangement Reactions: Indoline derivatives are known to undergo various rearrangement reactions, often acid-catalyzed. One notable example is the aza-semipinacol rearrangement, which has been observed in other indoline systems to afford indolenine products with a C3-quaternary stereocenter chemrxiv.org. This type of rearrangement could potentially be induced in derivatives of this compound under acidic conditions chemrxiv.org. The Fischer indole synthesis, a classic method for forming the indole ring, involves a acs.orgacs.org-sigmatropic rearrangement of an aryl hydrazone nih.gov. While this compound is already an indoline, understanding such rearrangement mechanisms is crucial for designing synthetic routes to related heterocyclic systems.
In-depth Mechanistic Studies of Key Synthetic Transformations and Intermediate Identification
The synthetic transformations of indolines are often mechanistically complex, involving reactive intermediates.
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for the synthesis and functionalization of indoles and indolines nih.gov. For instance, palladium-catalyzed intramolecular dearomative Heck reactions of 2,3-disubstituted indoles can provide access to spiro-indoline products acs.org. The mechanism of such reactions typically involves oxidative addition of a Pd(0) catalyst, followed by migratory insertion into the C2–C3 double bond of the indole, and subsequent β-hydride elimination acs.org.
Mechanistic Pathways of Rearrangements: The aza-semipinacol rearrangement of indoline derivatives is proposed to proceed through a concerted migration mechanism acs.org. Density Functional Theory (DFT) calculations on related systems have indicated that the selectivity of the migrating group is primarily determined by its electronic properties acs.org.
Intermediate Identification: The direct observation and characterization of reaction intermediates in indoline chemistry can be challenging due to their often transient nature. Spectroscopic techniques such as NMR and mass spectrometry, coupled with computational studies, are crucial for elucidating reaction mechanisms and identifying key intermediates.
Table 2: Key Mechanistic Concepts in Indoline Chemistry
| Transformation | Key Mechanistic Steps | Common Intermediates |
| Pd-Catalyzed C-H Activation | Oxidative addition, C-H activation, Reductive elimination | Organopalladium species |
| Aza-semipinacol Rearrangement | Protonation, Concerted 1,2-shift | Cationic species |
| [3+2] Cycloaddition | Concerted or stepwise addition | Zwitterionic or diradical species |
Derivatization Strategies and Applications As a Synthetic Intermediate
Rational Design and Synthesis of Analogues with Targeted Substituent Modifications on the Indoline (B122111) Ring
The rational design and synthesis of analogues of 1-acetyl-5-methylthioindoline would likely focus on modifying the indoline ring to modulate its electronic and steric properties. Key strategies could include:
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the acetyl and methylthio groups would influence the position of new substituents. The acetyl group is a meta-director, while the methylthio group is an ortho, para-director. The interplay of these directing effects would need to be carefully considered in the design of synthetic routes to achieve regioselectivity. Potential substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.
Modification of the Pyrroline Ring: The nitrogen-containing five-membered ring offers further opportunities for modification. N-deacetylation followed by reaction with different acylating or alkylating agents would provide a straightforward route to a variety of N-substituted analogues. Additionally, oxidation of the indoline to the corresponding indole (B1671886) would open up a vast array of well-established indole functionalization chemistries.
A hypothetical reaction scheme for the synthesis of analogues is presented below:
| Starting Material | Reagent(s) | Product | Targeted Modification |
| This compound | HNO₃, H₂SO₄ | Nitrated analogue | Introduction of a nitro group on the aromatic ring |
| This compound | Br₂, FeBr₃ | Brominated analogue | Introduction of a bromine atom on the aromatic ring |
| This compound | 1. LiAlH₄ 2. RCOCl | N-Acyl analogue | Modification of the N-acetyl group |
| This compound | DDQ or MnO₂ | 1-Acetyl-5-methylthioindole | Dehydrogenation to the corresponding indole |
Introduction of Diverse Functional Groups for Subsequent Advanced Chemical Transformations
The introduction of diverse functional groups onto the this compound scaffold would be crucial for its application in more advanced chemical transformations. Building upon the strategies in the previous section, the following functionalizations could be envisioned:
Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. These functional groups can act as directing groups in further substitutions or participate in elimination reactions to introduce unsaturation.
Conversion of Nitro Groups: If a nitro group is introduced via electrophilic aromatic substitution, it can be readily reduced to an amino group. This primary amine can then serve as a handle for a wide range of transformations, including diazotization, acylation, and the formation of various heterocyclic rings.
Cross-Coupling Reactions: Halogenated analogues of this compound could serve as substrates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
Development of this compound as a Versatile Synthetic Building Block
The structural features of this compound make it a potentially valuable building block in organic synthesis.
Utilization as a Precursor in the Total Synthesis of Complex Heterocyclic Scaffolds
The indoline framework is a common motif in many biologically active natural products and pharmaceutical agents. This compound could serve as a starting material for the synthesis of more complex heterocyclic systems. For instance, the functional groups on the indoline ring could be manipulated to allow for the annulation of additional rings, leading to the construction of polycyclic scaffolds. The inherent chirality of many natural products would necessitate the development of asymmetric syntheses starting from or incorporating this building block.
Application in Organic Synthesis as a C1 Building Block or for Directed Thiomethylation Reactions
While not a direct C1 building block in the traditional sense (like formaldehyde (B43269) or carbon monoxide), derivatives of this compound could be designed to participate in reactions where a single carbon atom is transferred. For example, specific degradation pathways could potentially liberate a reactive one-carbon unit.
More plausibly, the methylthio group could be utilized in directed thiomethylation reactions. The sulfur atom can coordinate to a metal catalyst, directing a C-H activation event at a specific position on the indoline ring or on a coupled substrate. Subsequent reductive elimination would result in the transfer of the methylthio group.
Methodologies for the Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to synthesize chiral derivatives of this compound would be essential for its application in the synthesis of enantiomerically pure target molecules. Potential strategies include:
Asymmetric Catalysis: The synthesis of the indoline ring itself could be rendered asymmetric through the use of chiral catalysts. For example, an asymmetric hydrogenation of a corresponding indole precursor using a chiral transition metal catalyst could provide access to enantioenriched this compound.
Chiral Auxiliaries: A chiral auxiliary could be attached to the nitrogen atom (after deacetylation) to direct subsequent diastereoselective reactions on the indoline ring. The auxiliary could then be removed to yield the chiral product.
Kinetic Resolution: A racemic mixture of a this compound derivative could be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.
The following table summarizes potential methodologies for stereoselective synthesis:
| Methodology | Description | Potential Outcome |
| Asymmetric Hydrogenation | Reduction of a 5-methylthioindole precursor using a chiral catalyst (e.g., a Ru-BINAP complex). | Enantioenriched this compound. |
| Chiral Auxiliary Directed Synthesis | Attachment of a chiral auxiliary to the indoline nitrogen to control the stereochemistry of subsequent reactions. | Diastereomerically pure derivatives that can be converted to enantiomerically pure products. |
| Enzymatic Resolution | Use of an enzyme to selectively acylate or deacylate one enantiomer of a racemic mixture. | Separation of enantiomers. |
Q & A
Q. Table 1. Comparison of Characterization Techniques
Q. Table 2. Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Unreacted precursor | Incomplete acetylation | Extended reaction time, excess reagent |
| Oxidized byproducts | Air exposure | Nitrogen atmosphere, antioxidant additives |
| Solvent residues | Poor purification | Rotary evaporation under vacuum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
